molecular formula C14H13FN2O B1357411 N-(3-Amino-2-methylphenyl)-4-fluorobenzamide CAS No. 926213-20-9

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide

Cat. No. B1357411
M. Wt: 244.26 g/mol
InChI Key: OHHFGARZEHJKBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the preparation from easily accessible starting materials. For example, it can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines . Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the desired product .

Scientific Research Applications

Antitumor Properties

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide and similar compounds have shown potent antitumor properties. For instance, 2-(4-aminophenyl)benzothiazoles, structurally related to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, exhibit selective and potent antitumor effects both in vitro and in vivo. These compounds are metabolically transformed by cytochrome P450 1A1, generating active metabolites that target cancer cells (Bradshaw et al., 2002). Another related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, demonstrated inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).

Applications in Imaging

Fluorobenzamides, including those structurally similar to N-(3-Amino-2-methylphenyl)-4-fluorobenzamide, have applications in imaging. For example, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been evaluated as a potential ligand for PET imaging of sigma receptors, showing high affinity and selectivity (Shiue et al., 1997).

Antimicrobial Properties

Some derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide exhibit promising antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine have shown effective antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Psycho- and Neurotropic Profiling

Derivatives of N-(3-Amino-2-methylphenyl)-4-fluorobenzamide have been studied for their psycho- and neurotropic properties. For instance, specific derivatives exhibited sedative effects and anti-amnesic activity, making them promising candidates for further research in psychoactive compounds (Podolsky et al., 2017).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHFGARZEHJKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-4-fluorobenzamide

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